molecular formula C5H7N3O B1298883 5-Methoxypyrimidin-4-amine CAS No. 695-86-3

5-Methoxypyrimidin-4-amine

Cat. No.: B1298883
CAS No.: 695-86-3
M. Wt: 125.13 g/mol
InChI Key: SEEZTIHVTBTNSZ-UHFFFAOYSA-N
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Description

5-Methoxypyrimidin-4-amine is an organic compound with the molecular formula C5H7N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

5-Methoxypyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with dihydroquinoxalinone derivatives, which are known to inhibit epidermal growth factor receptor (EGFR) kinase . This interaction can lead to the inhibition of cell proliferation in certain cancer cells. Additionally, this compound can form enamines when reacted with diethyl 2-(ethoxymethylene)malonate, indicating its potential in synthetic organic chemistry .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those mediated by EGFR . By inhibiting EGFR, this compound can reduce cell proliferation and induce apoptosis in cancer cells. This compound also affects gene expression and cellular metabolism, potentially altering the expression of genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting cell signaling pathways that promote cell proliferation and survival. Additionally, this compound can form stable complexes with other molecules, influencing their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as in a dark place at 2-8°C . Its stability can be compromised under harsh conditions, leading to degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro cancer models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydroquinoxalinone derivatives, influencing their activity and the overall metabolic flux . These interactions can alter the levels of various metabolites, potentially impacting cellular metabolism and function. Additionally, this compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy, particularly in target tissues such as tumors.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methoxypyrimidin-4-amine involves the reaction of 4-chloro-5-methoxypyrimidine with ammonia in ethanol. The reaction is typically carried out in an autoclave at 130°C for 12 hours . Another method involves heating 5-(benzyloxy)pyrimidin-4-amine with diethyl 2-(ethoxymethylene)malonate, yielding the desired product after the elimination of an ethanol molecule .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

    Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form Schiff bases.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

    Condensation Reactions: Reagents such as aldehydes and ketones are used, often in the presence of acid or base catalysts.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives, while condensation with aldehydes can produce imines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxypyrimidin-4-amine is not extensively studied. like other pyrimidine derivatives, it may interact with biological targets such as enzymes and receptors. The exact molecular targets and pathways involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methoxypyrimidine
  • 4-Pyrimidinamine, 5-methoxy-
  • 5-Methoxy-pyrimidin-4-ylamine

Uniqueness

5-Methoxypyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and amino group at the 4-position make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEZTIHVTBTNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355842
Record name 5-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-86-3
Record name 5-Methoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxypyrimidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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